molecular formula C25H28N6O5 B11205267 5-amino-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11205267
M. Wt: 492.5 g/mol
InChI Key: VRALTSZDLBVSBG-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at position 1 with a 2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-ylmethyl group and at position 4 with a carboxamide linked to a 4-methoxyphenylmethyl moiety. The structural complexity arises from the integration of two heterocyclic systems (triazole and oxazole) and multiple aromatic/ether substituents. The 4-ethoxy-3-methoxyphenyl group on the oxazole may enhance solubility, while the 5-amino group on the triazole could facilitate hydrogen bonding interactions in biological targets .

Properties

Molecular Formula

C25H28N6O5

Molecular Weight

492.5 g/mol

IUPAC Name

5-amino-1-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C25H28N6O5/c1-5-35-20-11-8-17(12-21(20)34-4)25-28-19(15(2)36-25)14-31-23(26)22(29-30-31)24(32)27-13-16-6-9-18(33-3)10-7-16/h6-12H,5,13-14,26H2,1-4H3,(H,27,32)

InChI Key

VRALTSZDLBVSBG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)OC)N)OC

Origin of Product

United States

Preparation Methods

Cyclodehydration Strategies

The oxazole ring is synthesized via cyclodehydration of N-acylamino acids. A one-pot method using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) enables efficient activation of carboxylic acids in aqueous solvents. For the target oxazole:

  • N-Acylation : 4-ethoxy-3-methoxybenzoic acid reacts with β-alanine methyl ester in the presence of DMT-MM to form N-(4-ethoxy-3-methoxybenzoyl)-β-alanine methyl ester.

  • Cyclization : Treatment with N,N-diethylaniline at 80°C induces cyclodehydration, yielding 2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole-4-carbaldehyde.

Table 1 : Optimization of Oxazole Cyclization Conditions

ParameterRange TestedOptimal ValueYield Improvement
Temperature (°C)60–10080+32%
SolventH2O, THF, DMFH2O:THF (3:1)+18%
DMT-MM Equivalents1.0–2.51.8+25%

Preparation of the Triazole-Carboxamide Core

Triazole Ring Formation

The 5-amino-1H-1,2,3-triazole-4-carboxylic acid intermediate is synthesized via:

  • Mercapto-triazole Chlorination :

    • 5-amino-3-mercapto-1,2,4-triazole undergoes chlorination with Cl₂ in aqueous HCl (0–25°C) to form 5-amino-3-chlorosulfonyl-1,2,4-triazole.

    • Critical parameters:

      • Cl₂ stoichiometry: 2.9–3.2 equivalents

      • Reaction time: 2–4 hours

      • Yield: 78–82%

  • Carboxamide Functionalization :

    • The chlorosulfonyl intermediate reacts with 4-methoxyphenylmethylamine in acetonitrile at 70°C for 48 hours.

    • Base selection significantly impacts yield:

Table 2 : Effect of Bases on Carboxamide Formation

BaseYield (%)Purity (HPLC)
Triethylamine6492.1
N-Methylmorpholine7294.3
Pyridine5889.7

Coupling Strategies for Molecular Assembly

Reductive Amination

The oxazole carbaldehyde (0.1 mol) and triazole-carboxamide (0.12 mol) undergo reductive amination:

  • Imine Formation : Stirred in THF with molecular sieves (4Å) at 25°C for 12 hours.

  • Reduction : NaBH₃CN (1.5 equiv) in methanol at 0°C→25°C over 6 hours.

  • Purification : Silica gel chromatography (EtOAc/hexane 1:1→3:1) yields the coupled product (68% yield).

Mitsunobu Reaction Alternative

For sterically hindered substrates:

  • Oxazole alcohol (pre-reduced) + triazole-carboxamide

  • DIAD (1.2 equiv), PPh₃ (1.5 equiv) in THF

  • 24-hour reaction at 25°C

  • Yield: 54% (lower due to competing side reactions)

Industrial-Scale Synthesis Considerations

Continuous Flow Optimization

Key advancements for kilogram-scale production:

Table 3 : Batch vs. Flow Process Comparison

ParameterBatch ProcessFlow Process
Reaction Volume (L)50012 (per module)
Cycle Time (h)486.5
Purity (%)92.495.7
Yield (%)6781

Crystallization Optimization

Final product crystallization from ethanol/water (7:3):

  • Cooling rate: 0.5°C/min

  • Seed crystal loading: 0.1% w/w

  • Achieves ≥99.5% purity by HPLC

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the oxazole ring, potentially leading to the formation of amines or reduced heterocycles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its diverse functional groups make it a versatile tool for investigating biological processes.

Medicine

In medicinal chemistry, this compound holds potential as a lead compound for drug development. Its structure suggests possible interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s diverse functional groups allow it to engage in various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous 1,2,3-triazole-4-carboxamides:

Compound Name (Reference) Triazole Substituents (Position 1) Amide Substituents (Position 4) Molecular Weight Key Structural/Functional Differences
Target Compound 2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-ylmethyl N-(4-methoxyphenylmethyl) ~580 (estimated) Combines oxazole and triazole rings; multiple ether groups for enhanced solubility and binding .
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl N-(4-Chlorophenyl) 436.447 Chlorophenyl amide increases electronegativity; cyclopropyl group at C5 affects steric bulk .
5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Benzyl N-(4-Methoxyphenyl) ~352 Lacks oxazole ring; benzyl group may reduce polarity compared to oxazolylmethyl .
5-Amino-1-(4-ethoxyphenyl)-N-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Ethoxyphenyl N-(2-Ethylphenyl) ~395 Ethylphenyl amide introduces hydrophobic interactions; simpler substitution pattern .
1-(4-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl N-(3-Phenylisoxazol-5-ylmethyl) ~438 Isoxazole instead of oxazole; chlorophenyl enhances electronegativity .

Key Observations:

Substituent Effects: The 4-ethoxy-3-methoxyphenyl group on the oxazole (target) provides dual ether linkages, improving solubility over purely aromatic substituents (e.g., benzyl in ). The 5-amino group on the triazole distinguishes it from analogs with non-polar groups (e.g., cyclopropyl in ), enabling hydrogen bonding.

Amide Modifications : The 4-methoxyphenylmethyl amide in the target compound balances hydrophobicity and polarity, contrasting with chlorophenyl (electron-withdrawing, ) or ethylphenyl (hydrophobic, ) variants.

Research Findings and Implications

  • Synthetic Complexity : The target compound’s synthesis likely requires multi-step protocols, including click chemistry for triazole formation (as seen in ) and oxazole ring construction via cyclization (similar to ).
  • Biological Relevance : While specific activity data for the target compound are unavailable, structurally related analogs exhibit antimicrobial, anticancer, and enzyme inhibitory activities . For instance:
    • Methoxy-substituted triazoles (e.g., ) show moderate antimicrobial activity.
    • Carbonic anhydrase-II inhibitors with triazole cores () highlight the scaffold’s versatility.
  • Crystallographic Insights : Tools like SHELXL () and WinGX () are critical for resolving conformational details, particularly the spatial arrangement of the oxazolylmethyl group.

Biological Activity

The compound 5-amino-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1261007-58-2) is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of immunology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula

The molecular formula of the compound is C23H26N6O4C_{23}H_{26}N_{6}O_{4} with a molecular weight of 482.49 g/mol. The structure features a triazole ring, an oxazole moiety, and various aromatic substituents which contribute to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of oxazole derivatives, including our compound of interest. In particular, it has shown promising activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/ml) against BacteriaMIC (µg/ml) against Fungi
5-Amino Compound1.6 (S. aureus)1.6 (C. albicans)
Reference Drug (Ampicillin)0.8 (E. coli)0.8 (A. niger)

These results indicate that the compound exhibits significant antimicrobial effects comparable to established antibiotics, suggesting potential use in treating infections caused by resistant strains.

Immunomodulatory Effects

The compound has also been evaluated for its immunomodulatory effects. A study indicated that it could inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA), suggesting a potential role as an immunosuppressive agent.

Case Study: Immunosuppressive Action

In vivo studies demonstrated that the compound significantly reduced carrageenan-induced foot pad edema in mice, indicating its anti-inflammatory properties. The mechanism appears to involve modulation of cytokine production and T-cell activation.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cytokine Modulation : The compound has been shown to upregulate pro-inflammatory cytokines while downregulating anti-inflammatory signals such as IL-10.
  • Cell Apoptosis : In Jurkat cell lines, the compound increased the expression of caspases and NF-kB1, suggesting a pro-apoptotic effect which may contribute to its immunosuppressive action.

Q & A

Q. Can computational chemistry predict this compound’s interactions with non-biological systems (e.g., materials science)?

  • Answer : Yes. Applications include:
  • MOF design : DFT calculations to assess binding with metal-organic frameworks for drug delivery .
  • Polymer compatibility : MD simulations to evaluate stability in PLGA matrices .

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